N-(2,3-dimethoxybenzyl)-2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide
Description
This compound features a pyrrolo[3,2-d]pyrimidinone core substituted with a 3-methoxypropyl group at position 3, a phenyl group at position 7, and an acetamide side chain linked to a 2,3-dimethoxybenzyl moiety. The 2,3-dimethoxybenzyl group may enhance lipophilicity and influence binding interactions, while the 3-methoxypropyl substituent could modulate metabolic stability .
Properties
IUPAC Name |
N-[(2,3-dimethoxyphenyl)methyl]-2-[3-(3-methoxypropyl)-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N4O5/c1-34-14-8-13-30-18-29-24-21(19-9-5-4-6-10-19)16-31(25(24)27(30)33)17-23(32)28-15-20-11-7-12-22(35-2)26(20)36-3/h4-7,9-12,16,18H,8,13-15,17H2,1-3H3,(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARYVKAZEVHSGEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C=NC2=C(C1=O)N(C=C2C3=CC=CC=C3)CC(=O)NCC4=C(C(=CC=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dimethoxybenzyl)-2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The compound has a complex molecular structure characterized by a pyrrolo[3,2-d]pyrimidine core, which is known for its diverse biological activities. The molecular formula is , and it has a molecular weight of approximately 430.53 g/mol. The structure can be represented as follows:
Research indicates that compounds similar to this compound may exert their biological effects through the modulation of various signaling pathways. Notably, they may interact with fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and survival.
Biological Activities
- Antitumor Activity :
- Apoptosis Induction :
- Migration and Invasion Inhibition :
Case Studies and Research Findings
Several studies have evaluated the biological activity of related compounds:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with the target molecule, enabling comparative analysis of their physicochemical and pharmacological properties:
2-[3-(3-Methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]-N-[2-(trifluoromethyl)phenyl]acetamide
- Structural Difference : The 2,3-dimethoxybenzyl group in the target compound is replaced with a 2-(trifluoromethyl)phenyl group.
- Reduced steric bulk compared to the dimethoxybenzyl group may enhance solubility but decrease target selectivity .
N-(4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluorophenyl)acetamide
- Structural Difference : Incorporates a pyrazolo[3,4-d]pyrimidine core and a chromen-4-one system.
- Impact: The pyrazolo-pyrimidine core may exhibit distinct hydrogen-bonding patterns compared to pyrrolo-pyrimidinones, affecting target engagement. Fluorine substitutions (5-fluoro, 3-fluorophenyl) enhance metabolic stability and membrane permeability but may introduce toxicity risks .
Pyrazolo[3,4-d]pyrimidine Analogues (e.g., LY231514)
- Structural Difference: Replaces the pyrrolo-pyrimidinone core with a pyrazolo-pyrimidine system.
- The ethylbenzoyl-L-glutamic acid side chain in LY231514 introduces polar interactions absent in the target compound, influencing solubility and transport .
Physicochemical and Pharmacological Data
Key Research Findings
- Substituent Effects on Binding : NMR studies () reveal that modifications in regions A (positions 39–44) and B (positions 29–36) correlate with shifts in chemical environments, directly impacting interactions with biological targets. The 2,3-dimethoxybenzyl group in the target compound likely stabilizes π-π stacking interactions absent in its trifluoromethyl analog .
- Metabolic Stability : The 3-methoxypropyl chain in the target compound extends metabolic half-life compared to shorter alkyl chains in pyrazolo-pyrimidine derivatives .
- Crystallographic Insights: SHELX-refined structures () indicate that the pyrrolo-pyrimidinone core adopts a planar conformation, favoring intercalation into enzyme active sites. In contrast, pyrazolo-pyrimidine derivatives exhibit non-planar geometries .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
